molecular formula C20H20O4 B1246567 Ovalifoliolatin A

Ovalifoliolatin A

Katalognummer: B1246567
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: BLQMQLZCNMRVFZ-BWDYHRDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ovalifoliolatin A is a macrocyclic diarylheptanoid (MDEH) natural product first isolated from Boswellia ovalifoliolata (stem) . Its molecular formula is C₂₀H₂₀O₄, and it exists as a semi-solid with a specific optical rotation of [α]D = -8.88° (c = 0.65, MeOH) . Structurally, it belongs to the cyclic 1,7-diarylheptanoid family, characterized by a seven-membered ring connecting two aromatic groups.

Eigenschaften

Molekularformel

C20H20O4

Molekulargewicht

324.4 g/mol

IUPAC-Name

(8E,13S)-13-hydroxy-4-methoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,15,18-heptaen-12-one

InChI

InChI=1S/C20H20O4/c1-23-19-11-8-14-4-2-3-5-17(21)18(22)12-15-6-9-16(10-7-15)24-20(19)13-14/h2,4,6-11,13,18,22H,3,5,12H2,1H3/b4-2+/t18-/m0/s1

InChI-Schlüssel

BLQMQLZCNMRVFZ-BWDYHRDRSA-N

Isomerische SMILES

COC1=C2C=C(/C=C/CCC(=O)[C@H](CC3=CC=C(O2)C=C3)O)C=C1

Kanonische SMILES

COC1=C2C=C(C=CCCC(=O)C(CC3=CC=C(O2)C=C3)O)C=C1

Synonyme

ovalifoliolatin A

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Retrosynthetic Strategy ( )

Ovalifoliolatin B was synthesized via a 6-step route starting from isopropyl iso-vanillin (9 ):

  • Horner–Wadsworth–Emmons olefination to form enal 10 .

  • A second Horner–Wadsworth–Emmons reaction with phosphonate 11 yielded dienone 8 .

  • Regioselective reduction of dienone 8 to skipped enone 7 using NaBH<sub>4</sub>/CeCl<sub>3</sub>.

  • Ullmann ether coupling to close the macrocyclic ring, forming ovalifoliolatin B.

Key Reaction Conditions

StepReaction TypeReagents/ConditionsYield
1OlefinationHorner–Wadsworth–Emmons reagent85%
3Selective reductionNaBH<sub>4</sub>, CeCl<sub>3</sub>, MeOH, 0°C78%
6Macrocyclic ether formationCuI, Cs<sub>2</sub>CO<sub>3</sub>, DMF, 110°C65%

Conformational Dynamics

Ovalifoliolatin B exhibits fast enantiomeric interconversion due to its unsaturated ansa loop:

  • Racemization barrier : ΔG<sup>‡</sup> = 11.8 kcal/mol at −30°C ( ).

  • Half-life (t<sub>1/2</sub>) : 0.006 s at −30°C, confirmed by variable-temperature <sup>1</sup>H NMR.

  • Coalescence temperature : −30°C (Dν = 268 Hz at −90°C).

Structural Analysis

X-ray crystallography revealed:

  • Bond-angle distortion : Significant deviation from planarity in the aromatic B-ring.

  • Ring strain : sp<sup>2</sup>-hybridized carbons show abnormal bond angles.

Oxidation and Stability ( )

While not directly studied for ovalifoliolatin B, silica-mediated oxidation of biomolecules (e.g., up to 95% oxidation in solution ) suggests that similar unsaturated macrocycles may undergo oxidation under certain conditions.

Limitations and Recommendations

  • No peer-reviewed data on ovalifoliolatin A was identified in the provided sources.

  • The structural and reaction data for ovalifoliolatin B may infer potential reactivity for analogous compounds, but experimental validation is required.

To address the query fully, additional sources or direct studies on This compound are necessary.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Physical State [α]D (Conditions) Source Key Structural Features
Ovalifoliolatin A C₂₀H₂₀O₄ Semi-solid -8.88° (c=0.65, MeOH) Boswellia ovalifoliolata 7-membered ring, two methoxy groups
Ovalifoliolatin B C₂₀H₂₀O₃ Semi-solid -25° (c=0.15, MeOH) Boswellia ovalifoliolata Lacks one oxygen vs. This compound
R(-)-Ovalifoliol C₂₂H₂₆O₅ Not reported -15° (CHCl₃) Synthetic Enantiomer of natural ovalifoliol
Engelhardione C₂₀H₂₂O₄ Crystalline +23.5° (CHCl₃) Engelhardia species Bicyclic framework, ketone group
Ovatodiolide C₂₀H₂₄O₄ Colorless crystal +21.8° (c=1.0, CHCl₃) Anisomeles indica Fused γ-lactone ring
Key Structural Differences:
  • Ovalifoliolatin B differs from this compound by the absence of one oxygen atom, leading to reduced polarity and altered bioactivity .
  • Engelhardione contains a bicyclic system and ketone group, distinguishing it from the monocyclic this compound .
  • Ovatodiolide features a fused γ-lactone ring, enhancing its rigidity and cytotoxic properties .
Table 2: Pharmacological Profiles
Compound Antimicrobial Activity NF-κB Inhibition (IC₅₀) Cytotoxicity (Cancer Cells) Anti-inflammatory
This compound Moderate (Gram±) Not tested Not reported Potential via NF-κB
Ovalifoliolatin B Weak Not tested Not reported Not reported
Compound 9b Not reported 0.5 μM Inhibits pancreatic cancer Yes
Ovatodiolide None Not tested Strong (IC₅₀ < 10 μM) No
Engelhardione Not reported Not tested Moderate (HeLa cells) Not reported
Activity Insights:
  • This compound ’s antimicrobial activity is attributed to its methoxy-substituted aromatic rings, which disrupt bacterial membranes .
  • Compound 9b , a synthetic analog of this compound, shows 50-fold higher NF-κB inhibition than the parent compound, likely due to optimized stereochemistry and enhanced binding to IκBα .
  • Ovatodiolide ’s cytotoxicity stems from its lactone ring, which induces apoptosis in cancer cells .

Q & A

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

  • Methodological Answer : Prioritize models with metabolic similarity to humans (e.g., rodents for preliminary studies, non-human primates for advanced stages). Measure bioavailability, half-life, and tissue distribution via LC-MS. Include control groups receiving vehicle alone, and adhere to ARRIVE guidelines for ethical reporting .

Q. How should conflicting data on this compound’s stability under varying pH conditions be addressed?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A) across pH ranges (1–12) with LC-MS monitoring. Use buffered solutions and control temperature/humidity. Degradation products are characterized via HR-MS/MS. Replicate experiments in triplicate and report confidence intervals for degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ovalifoliolatin A
Reactant of Route 2
Ovalifoliolatin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.